dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 670258-88-5
VCID: VC21497821
InChI: InChI=1S/C19H14O5S/c1-22-13-6-9-15(10-7-13)25(20,21)24-14-8-11-19-17(12-14)16-4-2-3-5-18(16)23-19/h2-12H,1H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43
Molecular Formula: C19H14O5S
Molecular Weight: 354.4g/mol

dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate

CAS No.: 670258-88-5

Cat. No.: VC21497821

Molecular Formula: C19H14O5S

Molecular Weight: 354.4g/mol

* For research use only. Not for human or veterinary use.

dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate - 670258-88-5

Specification

CAS No. 670258-88-5
Molecular Formula C19H14O5S
Molecular Weight 354.4g/mol
IUPAC Name dibenzofuran-2-yl 4-methoxybenzenesulfonate
Standard InChI InChI=1S/C19H14O5S/c1-22-13-6-9-15(10-7-13)25(20,21)24-14-8-11-19-17(12-14)16-4-2-3-5-18(16)23-19/h2-12H,1H3
Standard InChI Key STDBVTOTJWGOFR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43

Introduction

Chemical Identity and Structural Characteristics

Dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate is a synthetic organic compound belonging to the dibenzofuran family. Its structure consists of a dibenzofuran skeleton with a 4-methoxybenzenesulfonate group attached at the 2-position. The compound is characterized by the following identifiers and properties:

ParameterValue
CAS Number670258-88-5
VCIDVC21497821
IUPAC NameDibenzofuran-2-yl 4-methoxybenzenesulfonate
Molecular FormulaC19H14O5S
Molecular Weight354.4 g/mol
InChIInChI=1S/C19H14O5S/c1-22-13-6-9-15(10-7-13)25(20,21)24-14-8-11-19-17(12-14)16-4-2-3-5-18(16)23-19/h2-12H,1H3
SMILESCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43

The compound features a unique structural arrangement that includes:

  • A tricyclic dibenzofuran core structure containing an oxygen atom in a central five-membered ring

  • A 4-methoxybenzenesulfonate group attached at the 2-position of the dibenzofuran ring system

  • A sulfonate ester linkage connecting the two primary structural components

Physical and Chemical Properties

Dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate possesses distinct physical and chemical properties that influence its behavior in various chemical environments and biological systems. Although comprehensive experimental data specifically for this compound is limited in the literature, properties can be inferred from its structural features and similar compounds:

Physical Properties

The compound is typically obtained as a crystalline solid at room temperature, with physical characteristics that reflect its relatively high molecular weight and complex structure. Based on structural analysis and comparison with similar dibenzofuran derivatives, it is expected to exhibit:

  • Limited water solubility due to its predominantly hydrophobic character

  • Good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents

  • A relatively high melting point characteristic of sulfonate esters with aromatic components

Chemical Reactivity

The chemical reactivity of dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate is primarily determined by its functional groups:

  • The sulfonate ester linkage is susceptible to hydrolysis under acidic or basic conditions

  • The methoxy group on the benzenesulfonate moiety can participate in demethylation reactions

  • The dibenzofuran core is relatively stable but can undergo electrophilic aromatic substitution reactions, particularly at positions 3 and 4

These reactivity patterns are important considerations for both synthetic applications and understanding the compound's stability under various conditions.

Structural Analogs and Related Compounds

Understanding the relationship between dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate and structurally similar compounds provides valuable context for its potential applications and properties.

Key Structural Analogs

Several related compounds have been reported in the literature:

  • Dibenzofuran-2-yl 4-ethoxybenzenesulfonate (CAS: 794552-22-0)

    • Features an ethoxy group instead of methoxy

    • Molecular weight: 368.4 g/mol

    • Similar structural and chemical properties

  • Dibenzo[b,d]furan-2-ylboronic acid (CAS: 402936-15-6)

    • A key synthetic intermediate

    • Used in various coupling reactions including Suzuki-Miyaura coupling

    • Important for introducing functional groups at the 2-position of dibenzofuran

  • Dibenzo[b,d]furan-4-ylboronic acid (CAS: 100124-06-9)

    • Positional isomer with the boronic acid group at position 4

    • Used in similar coupling reactions but with different regioselectivity

These structural analogs highlight the versatility of the dibenzofuran scaffold and the potential for developing a range of functionalized derivatives with diverse properties.

Analytical Characterization

Proper analytical characterization of dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate is essential for confirming its identity, assessing its purity, and investigating its properties.

Spectroscopic Methods

Several spectroscopic techniques are applicable for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • 1H NMR would show characteristic signals for aromatic protons of both the dibenzofuran and 4-methoxybenzenesulfonate moieties

    • 13C NMR would reveal the carbon framework, including distinctive signals for the methoxy carbon and carbonyl carbons

    • Similar dibenzofuran derivatives have been characterized using NMR, providing reference data

  • Mass Spectrometry

    • Expected to show a molecular ion peak at m/z 354.4, corresponding to the molecular weight

    • Fragmentation patterns would likely include cleavage of the sulfonate ester bond

  • Infrared Spectroscopy

    • Characteristic absorption bands for sulfonate (S=O stretching), ether (C-O-C stretching), and aromatic (C=C stretching) functionalities

Chromatographic Analysis

Chromatographic methods such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable for assessing the purity of dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate. TLC analysis of similar dibenzofuran derivatives has been reported using various solvent systems, which could be adapted for this specific compound .

Research Applications and Future Directions

Based on the structural features and the properties of related compounds, dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate holds potential for various research applications.

Current Applications

The compound is primarily classified for research use only, as noted in available sources. Potential current applications include:

  • Synthetic chemistry research as a building block or intermediate

  • Structure-activity relationship studies in medicinal chemistry

  • Probe development for investigating biological systems

Future Research Directions

Several promising avenues for future research involving dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate can be identified:

  • Exploration of its potential antimicrobial properties, given the documented activities of related dibenzofuran derivatives

  • Investigation of structure-activity relationships through systematic modification of the core structure

  • Development of synthetic methodologies to access structurally diverse analogs

  • Studies on its potential as a precursor for more complex bioactive molecules

The dibenzofuran scaffold continues to attract interest in medicinal chemistry, with recent research focusing on dibenzofuran derivatives as potential dual inhibitors in pharmaceutical applications . This ongoing interest highlights the significance of compounds like dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate in expanding the chemical space of potential therapeutic agents.

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